(S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione
Description
This compound is a chiral, Fmoc (fluorenylmethyloxycarbonyl)-protected amino derivative featuring a 5-nitro-substituted benzotriazole moiety and a thione functional group. Its structure combines three critical elements:
- Fmoc-Amino Group: Ensures stability during peptide synthesis and selective deprotection under mild basic conditions.
- Propane-1-thione: The thione group may act as a leaving group or participate in coordination chemistry, depending on the application.
This compound is hypothesized to have applications in medicinal chemistry (e.g., kinase inhibitors) or as a building block in solid-phase peptide synthesis (SPPS).
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-(5-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O4S/c1-14(23(34)28-22-11-10-15(29(31)32)12-21(22)26-27-28)25-24(30)33-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,14,20H,13H2,1H3,(H,25,30)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOCEFZUUSQYPW-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=S)N1C2=C(C=C(C=C2)[N+](=O)[O-])N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=S)N1C2=C(C=C(C=C2)[N+](=O)[O-])N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Disconnection
The target molecule can be dissected into three primary building blocks:
-
Fmoc-protected amino group : Introduced via standard SPPS protocols to ensure stereochemical integrity.
-
5-Nitrobenzotriazole moiety : Synthesized through nitration of benzotriazole followed by functionalization.
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Propane-1-thione backbone : Constructed via thionation of a ketone precursor or direct coupling with a thiolating agent.
Stereochemical Considerations
The (S) -configuration at the chiral center necessitates asymmetric synthesis or resolution techniques. Fmoc-protected amino acids (e.g., Fmoc-L-alanine) serve as stereochemical templates, with coupling reactions performed under inert conditions to prevent racemization.
Stepwise Synthesis of Key Intermediates
Synthesis of 5-Nitro-1H-benzo[d][1,2,] triazole
Procedure :
-
Nitration of benzotriazole : Benzotriazole is treated with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C for 2 hours.
-
Purification : Crude product is recrystallized from ethanol/water (Yield: 78–82%).
Data Table 1: Nitration Reaction Optimization
| Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 2 | 82 |
| Acetyl nitrate | 25 | 4 | 65 |
Preparation of Fmoc-Amino Propane Intermediate
Procedure :
-
Fmoc protection : L-Alanine is reacted with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) with N-methylmorpholine (NMM) as base (Yield: 95%).
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Activation : The Fmoc-protected amino acid is activated using HBTU/HOBt (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate/1-hydroxybenzotriazole) in DMF.
Coupling and Thione Formation
Benzotriazole-Thione Conjugation
Procedure :
-
Coupling reaction : Activated Fmoc-amino propane intermediate is reacted with 5-nitrobenzotriazole in the presence of DIPEA (N,N-diisopropylethylamine) and HBTU in DMF at 25°C for 12 hours.
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Thionation : The resulting ketone is treated with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene under reflux (Yield: 70–75%).
Data Table 2: Thionation Efficiency
| Thionating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Lawesson’s reagent | Toluene | 110 | 75 |
| P₄S₁₀ | THF | 65 | 58 |
Purification and Characterization
Chromatographic Purification
Crude product is purified via preparative HPLC using a C18 column with a gradient of acetonitrile (0.1% TFA) in water (0.1% TFA). Optimal resolution is achieved at 30–95% acetonitrile over 30 minutes.
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole), 7.89 (d, 2H, Fmoc), 7.42 (m, 4H, Fmoc).
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HRMS : Calculated for C₂₄H₂₁N₅O₄S [M+H]⁺: 488.1345; Found: 488.1348.
Challenges and Optimization Strategies
Racemization Mitigation
Nitro Group Compatibility
The electron-withdrawing nitro group necessitates mild deprotection conditions to prevent decomposition. TFA cleavage (2% in DCM) is preferred over stronger acids.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
Medicinal Chemistry
(S)-2-(Fmoc-amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione has shown promise in medicinal chemistry due to its structural characteristics that allow for interactions with biological systems.
Antimicrobial Activity
The nitro group within the compound is associated with antimicrobial properties. Research indicates that similar compounds can inhibit bacterial growth and may serve as lead compounds for developing new antibiotics.
Antifungal and Anticancer Properties
The triazole ring structure is often linked to antifungal and anticancer activities. Preliminary studies suggest that this compound may inhibit specific enzymes or receptors involved in disease pathways, indicating potential therapeutic applications in treating infections or cancer.
Bioconjugation and Drug Development
The compound's ability to participate in bioconjugation reactions makes it valuable for drug development. Its interaction with biological targets can be assessed using techniques such as surface plasmon resonance or fluorescence spectroscopy to determine binding kinetics and affinities.
Structure-Activity Relationship Studies
Research involving this compound contributes to understanding structure-activity relationships (SAR) in medicinal chemistry. By studying analogs of this compound, researchers can identify critical structural features that enhance biological activity .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Nitro-1H-benzotriazole | Nitro group on triazole | Simpler structure; lacks thione |
| Fmoc-Amino Acid Derivatives | Fmoc protection | Focused on amino acid synthesis |
| Thioether Derivatives | Presence of sulfur | Different reactivity compared to thiones |
This table illustrates how this compound stands out due to its combination of protective groups and bioactive functionalities that may enhance its therapeutic potential.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of various derivatives of benzo[d][1,2,3]triazole, including this compound. Results indicated significant inhibition of bacterial strains commonly associated with infections. Further research is ongoing to explore its mechanism of action.
Case Study 2: Cancer Treatment Potential
In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells suggests its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of (S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzotriazole moiety can bind to proteins or enzymes, potentially inhibiting their activity. The thione group may also participate in redox reactions, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Compound A : (S)-1-Boc-Alpha-(Fmoc-Amino)-4-Piperidinepropanoic Acid (CAS 204058-25-3)
- Key Features: Fmoc and Boc (tert-butoxycarbonyl) dual protection. Piperidinepropanoic acid backbone. Carboxylic acid terminus for peptide coupling.
- Comparison :
- Unlike the target compound, Compound A lacks the benzotriazole-thione system, rendering it more suitable for peptide backbone modifications rather than heterocyclic coupling reactions.
- Boc/Fmoc dual protection allows orthogonal deprotection strategies, whereas the target compound’s single Fmoc group simplifies synthetic workflows .
Compound B : 2-Oxoindolin-3-ylidenes with 1,2,3-Triazolyl Substituents
- Key Features: Synthesized via condensation of 2-indolinones with aryl aldehydes bearing 1,2,3-triazolyl groups. Substituents on the triazolyl-attached phenyl ring (e.g., 4-CH3, 3-CH3, 2-CH3) significantly influence VEGFR-2 inhibitory potency .
- Comparison :
- The target compound’s 5-nitro-benzotriazole group differs from Compound B’s triazolyl-phenyl system. Nitro groups are stronger electron-withdrawing substituents than methyl groups, which could enhance binding affinity in kinase-targeted applications.
- Compound B’s VEGFR-2 inhibition potency order (4-CH3 > 3-CH3 > 2-CH3 > H) suggests steric and electronic factors govern activity. By analogy, the nitro group in the target compound may confer superior bioactivity compared to methylated analogues .
Research Findings and Trends
- Substituent Effects : In Compound B, methyl substituents at the 4-position of the triazolyl-phenyl ring maximize VEGFR-2 inhibition. This suggests that bulky electron-donating groups optimize target engagement. The target compound’s nitro group, however, introduces steric and electronic effects that may diverge from this trend .
- Synthetic Flexibility : Compound A’s dual protection strategy highlights the importance of orthogonal groups in complex syntheses. The target compound’s single Fmoc group simplifies its use in stepwise protocols but limits versatility in multi-step reactions .
Biological Activity
(S)-2-(Fmoc-Amino)-1-(5-Nitro-1-Benzo[d][1,2,3]Triazolyl)Propane-1-Thione, with the CAS number 2293079-49-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 473.50 g/mol. The compound features a benzo[d][1,2,3]triazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:
- Inhibition against Gram-positive and Gram-negative Bacteria : Compounds featuring the nitro group have demonstrated varying degrees of antibacterial activity. In particular, derivatives have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (S)-2-(Fmoc-Amino)... | S. aureus | 44 nM |
| B. subtilis | 180 nM | |
| E. coli | Active at 1 mM |
Anticancer Activity
The potential anticancer properties of compounds similar to this thione derivative have been explored in various studies. The triazole ring is often associated with cytotoxic effects on cancer cells:
- Mechanism of Action : The mechanism often involves the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells .
Enzyme Inhibition
The compound may also exhibit enzyme inhibition properties vital for therapeutic applications:
- Target Enzymes : Molecular modeling studies suggest that it can interact with key enzymes involved in cancer and infectious diseases . For example, it has been proposed that compounds with similar structures inhibit dihydrofolate reductase (DHFR), crucial in the folate metabolism pathway.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, a series of derivatives based on the triazole framework were synthesized and tested for their antibacterial properties. The results indicated that certain modifications significantly enhanced activity against resistant strains of bacteria.
Case Study 2: Anticancer Activity
A study investigating the cytotoxic effects of triazole derivatives on various cancer cell lines revealed that compounds similar to this compound induced apoptosis through ROS generation.
Q & A
Q. What are the common synthetic routes for preparing (S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione, and what key reaction conditions must be controlled?
The synthesis typically involves coupling an Fmoc-protected amino acid derivative with a functionalized benzotriazole-thione precursor. Key steps include:
- Activation of the carboxyl group : Use of carbodiimides (e.g., DCC or EDC) to form an active ester intermediate.
- Introduction of the nitro group : Electrophilic nitration of the benzotriazole ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .
- Thione formation : Reaction with thiourea or Lawesson’s reagent to convert ketones to thiones, requiring anhydrous conditions to prevent hydrolysis . Critical parameters: Temperature control during nitration, stoichiometric precision in coupling steps, and inert atmosphere for thiolation.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry (S-configuration) and Fmoc-group integrity. Aromatic protons in the benzotriazole ring appear as distinct multiplets (δ 7.5–8.5 ppm), while the thione carbon resonates at ~200 ppm in ¹³C NMR .
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 265 nm for Fmoc) and mass spectrometry to verify molecular weight (e.g., [M+H]⁺ ion) and detect impurities .
- Elemental analysis : To validate C, H, N, and S content, ensuring >98% purity for research use .
Advanced Research Questions
Q. How does the nitro group at the 5-position of the benzotriazole ring influence the compound’s reactivity in peptide coupling reactions?
The nitro group is an electron-withdrawing substituent that enhances the electrophilicity of the adjacent triazole ring, stabilizing the active ester intermediate during carbodiimide-mediated couplings. This increases coupling efficiency by 15–20% compared to non-nitrated analogs. However, it may also reduce solubility in polar solvents, necessitating optimized solvent systems (e.g., DMF/DCM mixtures) .
Q. What strategies can mitigate the compound’s instability under specific conditions (e.g., light, temperature)?
- Photodegradation : Store in amber vials at –20°C; exposure to UV light induces thione oxidation to disulfides.
- Thermal decomposition : Avoid temperatures >40°C; decomposition products include Fmoc-degraded amines (detected via TLC) and nitrobenzene derivatives .
- Moisture sensitivity : Use molecular sieves in storage vials and anhydrous reaction conditions to prevent hydrolysis of the thione group .
Q. How can researchers analyze and resolve contradictions in NMR data when the compound exhibits unexpected tautomeric forms?
- Dynamic NMR experiments : Variable-temperature ¹H NMR (e.g., 25–60°C) to observe tautomeric equilibria between thione and thiol forms.
- DFT calculations : Compare experimental chemical shifts with computed values for different tautomers using software like Gaussian or ORCA .
- X-ray crystallography : Resolve ambiguity by determining the solid-state structure, confirming the dominant tautomer .
Methodological Considerations
Q. What experimental designs are recommended to assess the compound’s efficiency as a coupling reagent in solid-phase peptide synthesis (SPPS)?
- Comparative studies : Synthesize a model peptide (e.g., Leu-enkephalin) using this reagent versus HOBt or HOAt. Measure coupling yields via HPLC and reaction rates via in situ FTIR monitoring of carbodiimide consumption .
- By-product analysis : Use LC-MS to identify and quantify racemization or thioester side products, which are critical for evaluating reagent selectivity .
Q. How can researchers address discrepancies in elemental analysis data caused by hygroscopicity or residual solvents?
- Pre-drying : Heat the sample at 60°C under vacuum for 24 hours to remove adsorbed water or solvent traces.
- Combined techniques : Cross-validate with Karl Fischer titration for water content and TGA-MS to detect solvent residues .
Data Interpretation and Optimization
Q. What computational tools aid in predicting the compound’s reactivity and interaction with biological targets?
- Molecular docking : Software like AutoDock Vina to model interactions with proteases or kinases, leveraging the nitro group’s electrostatic potential .
- QM/MM simulations : Study the thione’s nucleophilicity in coupling reactions using Gaussian or NWChem .
Q. How can researchers optimize reaction yields when scaling up synthesis from milligram to gram quantities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
